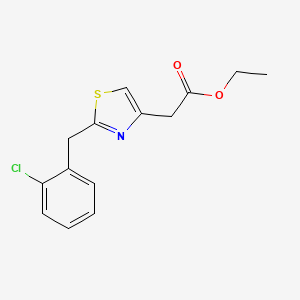

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate

CAS No.: 1506319-63-6

Cat. No.: VC2878726

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1506319-63-6 |

|---|---|

| Molecular Formula | C14H14ClNO2S |

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |

| Standard InChI Key | URKSTEXEIGCVFU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |

| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Identification

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate features a thiazole core with specific functional groups in key positions. The compound contains a 2-chlorobenzyl moiety at the 2-position of the thiazole ring, and an ethyl acetate group connected through a methylene bridge at the 4-position. This structural arrangement creates a molecule with interesting chemical and potential pharmacological properties.

Structural Components

The compound can be broken down into several key structural components:

-

A thiazole heterocyclic core (five-membered ring containing nitrogen and sulfur)

-

A 2-chlorobenzyl substituent at the 2-position of the thiazole ring

-

A methylene bridge (-CH₂-) connecting the thiazole ring to an acetate group

-

An ethyl ester terminal group

Identification Parameters

While the search results don't provide specific identification data for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, we can extrapolate from similar thiazole derivatives:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄ClNO₂S (estimated) |

| Molecular Weight | Approximately 295.78 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| IUPAC Name | Ethyl 2-[2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetate |

Synthesis Methodologies

Based on synthetic approaches for similar thiazole compounds documented in the search results, we can propose potential synthesis routes for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate.

Multi-Step Synthesis Approach

A potential synthetic pathway could follow the approach described in search result #1 for related compounds :

-

Start with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a building block

-

Activate the thiazole ring with appropriate reagents

-

Perform nucleophilic substitution with 2-chlorobenzyl chloride

This approach would likely involve:

-

Refluxing the starting material with suitable reagents

-

Adding a base such as lithium hydride to activate reactive positions

-

Conducting a nucleophilic substitution reaction with the 2-chlorobenzyl group

Microwave-Assisted Synthesis

Based on methodology reported for related thiazole derivatives, microwave-assisted synthesis could offer an efficient alternative :

-

Prepare a suitable bromo ester intermediate

-

React with appropriate thiourea derivatives under microwave conditions

-

Optimize reaction parameters including temperature, power, and duration

-

Purify to obtain the final product

This approach could potentially reduce reaction times and improve yields compared to conventional heating methods.

Alternative Synthetic Approach

Another potential synthesis route could involve :

-

Starting with ethyl acetoacetate

-

Performing an oximation reaction with nitrite under controlled conditions

-

Bromination of the intermediate

-

Cyclization with appropriate thiourea derivatives

-

Further functionalization to introduce the 2-chlorobenzyl group

Physicochemical Properties

While specific data on Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is limited in the search results, we can infer likely properties based on similar thiazole derivatives.

Physical Properties

Spectroscopic Properties

Based on data for related compounds, Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate would likely show the following spectroscopic characteristics:

¹H NMR Spectroscopy

Expected key signals would include :

-

Aromatic protons from the 2-chlorobenzyl group at approximately δ 7.2-7.6 ppm

-

Thiazole ring proton at approximately δ 6.8-7.5 ppm

-

Methylene bridge protons at approximately δ 3.7-4.0 ppm

-

Ethyl ester CH₂ at approximately δ 4.0-4.2 ppm (quartet)

-

Ethyl ester CH₃ at approximately δ 1.2-1.3 ppm (triplet)

-

Benzylic CH₂ connecting to thiazole at approximately δ 4.2-4.5 ppm

¹³C NMR Spectroscopy

Expected key signals would include :

-

Carbonyl carbon at approximately δ 170-172 ppm

-

Thiazole ring carbons at approximately δ 150-170 ppm and δ 110-120 ppm

-

Aromatic carbons from the 2-chlorobenzyl group at approximately δ 125-140 ppm

-

Methylene bridge carbon at approximately δ 35-40 ppm

-

Ethyl ester CH₂ at approximately δ 60-61 ppm

-

Ethyl ester CH₃ at approximately δ 14-15 ppm

Comparative Analysis with Related Compounds

Structural Comparisons

Functional Group Modifications

Research on related compounds suggests several potential modifications that could be applied to Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:

-

Reduction of the ester to an alcohol

-

Modification of the chlorine position on the benzyl group

-

Introduction of additional substituents on the benzyl ring

Future Research Directions

Several research avenues would be valuable for further exploring Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:

-

Comprehensive synthesis optimization and full characterization

-

Evaluation of biological activities, particularly in areas where similar thiazole derivatives have shown promise

-

Investigation of structure-activity relationships through systematic modification of key structural features

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of potential applications in materials science or as synthetic building blocks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume